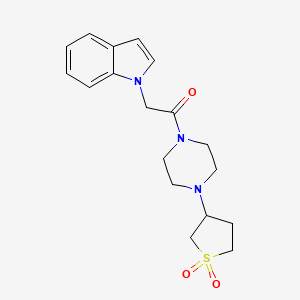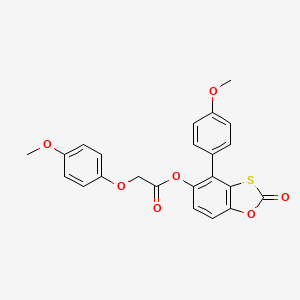
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group, a piperazine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with a sulfur source under acidic conditions.
Introduction of the Sulfone Group: The sulfone group can be introduced by oxidizing the tetrahydrothiophene ring using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Coupling of the Indole Moiety: The indole moiety can be introduced through a coupling reaction with an appropriate indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The indole moiety, in particular, is known to interact with a variety of biological targets, which could contribute to the compound’s overall activity.
Comparison with Similar Compounds
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone can be compared with other compounds that feature similar structural elements:
Tetrahydrothiophene Derivatives: Compounds with a tetrahydrothiophene ring and sulfone group.
Piperazine Derivatives: Compounds with a piperazine ring.
Indole Derivatives: Compounds with an indole moiety.
The uniqueness of this compound lies in the combination of these three structural elements, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H23N3O3S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-indol-1-ylethanone |
InChI |
InChI=1S/C18H23N3O3S/c22-18(13-21-7-5-15-3-1-2-4-17(15)21)20-10-8-19(9-11-20)16-6-12-25(23,24)14-16/h1-5,7,16H,6,8-14H2 |
InChI Key |
KCMWNGKPNXBOKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11139184.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11139196.png)
![2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11139204.png)

![(2E)-3-(2,4-dichlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B11139212.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11139215.png)
![2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11139216.png)
![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11139225.png)
![(5Z)-5-(3-methoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11139229.png)
![4-[(4-butoxyphenyl)carbonyl]-5-(4-chlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11139237.png)
![N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine](/img/structure/B11139247.png)
![2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11139255.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B11139269.png)
![N-(2-methoxyethyl)-N~2~-[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide](/img/structure/B11139284.png)
